Elmustine
Overview
Description
Mechanism of Action
Target of Action
Elmustine, also known as Hecnu, primarily targets DNA . DNA is the genetic material inside the cells that carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses .
Mode of Action
This compound is a highly lipophilic nitrosourea compound . It undergoes hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity . This interaction with its targets results in the disruption of DNA and RNA function, which in turn inhibits the replication of cancer cells .
Biochemical Pathways
It is known that the compound interferes with the function of dna and rna . This interference disrupts the normal cell cycle, leading to cell death
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentration usually attained within 1–6 hours . It is widely distributed in the body . The compound is highly lipid-soluble, which allows it to cross the blood-brain barrier, making it effective in treating brain tumors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA and RNA function, leading to cell death . By damaging the DNA and RNA of cancer cells, this compound prevents these cells from dividing and proliferating . This results in the slowing down of cancer progression .
Action Environment
It is known that the compound’s lipophilic nature allows it to cross the blood-brain barrier, which is a unique physiological environment This suggests that the compound’s action may be influenced by the specific environment in which it is deployed
Biochemical Analysis
Biochemical Properties
Elmustine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction primarily occurs at the O6 position of guanine-containing bases, resulting in cytotoxicity. This compound also interacts with cellular proteins through carbamoylation, which modifies amino acids and affects protein function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by damaging DNA, which leads to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA and RNA synthesis. The cytotoxic effects of this compound are particularly pronounced in rapidly dividing cells, such as cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. This compound’s ability to create interstrand cross-links in DNA disrupts the replication process, ultimately resulting in cell death. Additionally, this compound inhibits several key enzymatic processes by carbamoylation of amino acids in proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and slow degradation, which allows for sustained cytotoxic effects. Long-term studies have shown that this compound can lead to persistent DNA damage and prolonged inhibition of cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, the compound can lead to adverse effects such as bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those that involve its hydrolysis to form reactive metabolites. These metabolites interact with enzymes and cofactors, leading to the alkylation and cross-linking of DNA and RNA. The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal cellular processes and leads to cytotoxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its high lipid solubility. This property allows the compound to cross the blood-brain barrier and accumulate in brain tissue. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. This distribution is crucial for its effectiveness in treating brain tumors and other cancers .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its cytotoxic effects by alkylating DNA and RNA. The compound’s ability to create interstrand cross-links in DNA is facilitated by its localization to the nucleus. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic effects .
Preparation Methods
Elmustine can be synthesized through a multi-step process. The reaction of 2-chloroethylisocyanate with activated sodium azide yields 2-chloroethylcarbamoylazide. This intermediate is then reacted with anhydrous sodium acetate and nitrogen tetroxide in carbon tetrachloride to form N-(2-chloroethyl)-N-nitrosocarbamoylazide. Finally, this compound is reacted with ethanolamine in isopropanol to yield this compound .
Chemical Reactions Analysis
Elmustine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include sodium azide, nitrogen tetroxide, and ethanolamine. The major products formed from these reactions are various metabolites and derivatives of this compound .
Scientific Research Applications
Elmustine has a wide range of scientific research applications:
Comparison with Similar Compounds
Elmustine is closely related to other nitrosourea compounds such as lomustine and semustine. These compounds share similar mechanisms of action and are used in the treatment of similar types of cancers. this compound’s unique chemical structure allows it to have different pharmacokinetic properties, such as a higher lipophilicity, which enhances its ability to cross the blood-brain barrier .
Similar Compounds
- Lomustine
- Semustine
- Streptozotocin
This compound’s uniqueness lies in its specific chemical structure, which provides it with distinct pharmacokinetic properties and therapeutic applications .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZJEQBSODVMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209610 | |
Record name | Elmustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60784-46-5 | |
Record name | N-(2-Chloroethyl)-N′-(2-hydroxyethyl)-N-nitrosourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60784-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elmustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hecnu | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Elmustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Elmustine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT2FD82D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.